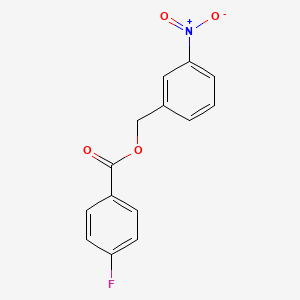

3-nitrobenzyl 4-fluorobenzoate

Description

3-Nitrobenzyl 4-fluorobenzoate is a fluorinated aromatic ester comprising a 4-fluorobenzoate moiety esterified with a 3-nitrobenzyl group. Its synthesis typically involves nucleophilic substitution reactions, such as the reaction between pyrazolo-pyridazine derivatives and 3-nitrobenzyl bromide in dimethylformamide (DMF) . This compound is structurally characterized by the electron-withdrawing nitro (-NO₂) and fluorine (-F) substituents, which influence its chemical reactivity and stability.

Properties

IUPAC Name |

(3-nitrophenyl)methyl 4-fluorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FNO4/c15-12-6-4-11(5-7-12)14(17)20-9-10-2-1-3-13(8-10)16(18)19/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGAKFBFZKJSLNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])COC(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitrobenzyl 4-fluorobenzoate typically involves the esterification of 3-nitrobenzyl alcohol with 4-fluorobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Hydrolysis

-

Conditions : Acidic or basic aqueous environment.

-

Outcome : Converts the ester to 4-fluoro-3-nitrobenzoic acid and benzyl alcohol.

-

Mechanism : Breaks the ester bond via nucleophilic attack of water .

Reduction of Nitro Group

-

Conditions : Catalytic hydrogenation (H₂/Pd) or chemical reducing agents like LiAlH₄.

-

Outcome : Reduces the nitro group (-NO₂) to an amine (-NH₂), forming 3-aminobenzyl 4-fluorobenzoate .

-

Relevance : Enables synthesis of amine-containing derivatives for pharmaceutical applications .

Nucleophilic Aromatic Substitution (NAS)

-

Conditions : Strongly basic or activating conditions (e.g., high temperatures, electron-donating groups).

-

Outcome : Substitution of the fluorine atom (if activated) or other reactive positions.

-

Note : The fluorine substituent at the para position may activate the ring for NAS, depending on substituent electronic effects .

Benzyl Group Reactions

-

Oxidation : Converts the benzyl group to benzoyl chloride under strong oxidizing conditions (e.g., CrO₃/H₂SO₄).

-

Cleavage : Hydrogenolysis (H₂/Pd) removes the benzyl group, yielding 4-fluoro-3-nitrobenzoic acid .

Nuclear Magnetic Resonance (NMR)

| Parameter | Value (δ) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H NMR | |||

| Benzyl CH₂ | 5.20–5.30 ppm | singlet | OCH₂Ph |

| Aromatic protons | 7.80–8.20 ppm | multiplet | Fluorinated ring protons |

| Nitro group adjacent | 8.50–8.70 ppm | doublet | Protons ortho to nitro |

| ¹⁹F NMR | Value (δ) | Multiplicity | Assignment |

|---|---|---|---|

| Fluorine substituent | -134.14 ppm | multiplet | Para to nitro group |

Mass Spectrometry

Scientific Research Applications

3-Nitrobenzyl 4-fluorobenzoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to undergo specific reactions.

Medicine: Explored for its potential in drug development, particularly in designing molecules with specific pharmacological properties.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-nitrobenzyl 4-fluorobenzoate involves its reactivity towards nucleophiles and reducing agents. The nitro group can undergo reduction to form an amino group, which can further participate in various biochemical pathways. The fluorine atom’s presence can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Structural Analogs: Esters of 4-Fluorobenzoic Acid

Key Insights :

- The 3-nitrobenzyl group in the target compound likely reduces biodegradability compared to methyl or tert-butyl esters, as nitro groups are known to resist microbial attack .

- Methyl 4-fluorobenzoate is more amenable to industrial-scale production and enzymatic degradation .

Positional Isomers: Fluorobenzoates with Varied Substituent Positions

Key Insights :

- 4-Fluorobenzoate derivatives are more degradable than 2- or 3-fluoro isomers due to favorable enzyme-substrate interactions .

- The 4-fluoro substituent in this compound may enable partial degradation, but the nitro group likely impedes full mineralization .

Degradation Mechanisms

- Enzymatic Defluorination: 4-Fluorobenzoate dehalogenases catalyze the hydrolysis of 4-fluorobenzoate to 4-hydroxybenzoate and fluoride ions . Pseudomonas sp. B13 degrades 4-fluorobenzoate via the benzoate pathway but cannot process 3-fluoro derivatives efficiently .

- Nitro Group Impact: Nitroaromatics are generally resistant to aerobic degradation due to their electron-deficient aromatic rings .

Key Insights :

- The synthesis of this compound follows methods analogous to other fluorobenzoate esters but may require optimization for higher yields.

- ¹⁹F NMR is a critical tool for tracking fluorinated metabolites, as demonstrated in studies on 4-fluorobenzoate degradation .

Q & A

Q. What are the recommended synthetic routes for 3-nitrobenzyl 4-fluorobenzoate, and how can purity be validated?

The synthesis of ester derivatives like this compound typically involves coupling 4-fluorobenzoic acid with a nitro-substituted benzyl alcohol under acidic or activating conditions (e.g., DCC/DMAP). For example, analogous syntheses, such as (3-methyloxetan-3-yl)methyl 4-fluorobenzoate, use 4-fluorobenzoic acid activated with carbodiimide reagents followed by esterification . Post-synthesis purification via column chromatography (e.g., 20% diethyl ether in pentane) is critical. Purity validation should combine H/F NMR to confirm structural integrity and HPLC-MS to assess chemical purity (>95%). F NMR is particularly useful for detecting fluorinated impurities .

Q. How can the stability of this compound be assessed under varying experimental conditions?

Stability studies should evaluate hydrolytic susceptibility (e.g., in aqueous buffers at pH 2–12), thermal stability (via TGA/DSC), and photolytic degradation. For fluorinated esters, F NMR tracks defluorination or decomposition products. Storage recommendations include inert atmospheres (argon) and low temperatures (0–6°C) to prevent ester hydrolysis, as seen in sodium 4-fluorobenzoate storage protocols .

Q. What analytical techniques are optimal for characterizing this compound and its derivatives?

- Structural elucidation : H/C/F NMR and FT-IR to confirm ester linkage and nitro/fluoro substituents .

- Crystallography : Single-crystal X-ray diffraction (as in coumarin-fluorobenzoate hybrids) resolves stereoelectronic effects of nitro/fluoro groups .

- Mass spectrometry : HRMS or MALDI-TOF verifies molecular weight and fragmentation patterns.

Advanced Research Questions

Q. What microbial strains are effective in degrading this compound, and what metabolic pathways are involved?

Aureobacterium sp. and Pseudomonas knackmussii B13 degrade fluorobenzoates via coenzyme A ligation and dehalogenation, yielding 4-hydroxybenzoate intermediates . For nitro-substituted esters, preliminary hydrolysis by esterases releases 4-fluorobenzoic acid and 3-nitrobenzyl alcohol. The latter may undergo nitro-reduction (e.g., via nitroreductases) or oxidative degradation. F NMR and GC-MS track defluorination and nitro-group transformation .

Q. How do enzymatic defluorination mechanisms differ between 4-fluorobenzoate dehalogenase and enoyl-CoA hydratase?

- 4-Fluorobenzoate dehalogenase : Directly cleaves the C-F bond in 4-fluorobenzoate without structural rearrangement, producing fluoride ions and 4-hydroxybenzoate .

- Enoyl-CoA hydratase/hydrolase : Targets 2-fluorobenzoate via a carbanionic intermediate, involving CoA-thioester formation and β-elimination .

Contrasting these mechanisms informs the design of biodegradation assays for nitro-fluoro hybrids.

Q. How can contradictory data on fluorobenzoate degradation rates be resolved in experimental design?

Discrepancies in degradation kinetics (e.g., aerobic vs. anaerobic conditions) require controlled variables:

- Microbial strain specificity : A. eutrophus JMP134 degrades 4-fluorobenzoate aerobically, while Aureobacterium sp. RHO25 operates anaerobically .

- Substrate concentration : High concentrations may inhibit enzyme activity (e.g., ≥10 mM 4-fluorobenzoate reduces Pseudomonas efficiency) .

- Analytical calibration : Standardize F NMR quantification with internal references like benzyl 4-fluorobenzoate .

Q. What strategies optimize the crystallization of this compound for structural studies?

Crystallization conditions (solvent polarity, temperature gradient) must balance nitro-group electron-withdrawing effects and fluorine’s hydrophobicity. Slow evaporation from dichloromethane/hexane (1:3) at 4°C promotes nucleation. For π-π stacking analysis (e.g., nitro-fluoro interactions), high-resolution X-ray data (≤0.8 Å) are essential, as demonstrated in coumarin-fluorobenzoate hybrids .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.